molecular formula C15H11ClN2O3 B1656609 N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-chlorobenzohydrazide CAS No. 5347-25-1

N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-chlorobenzohydrazide

Cat. No.: B1656609
CAS No.: 5347-25-1
M. Wt: 302.71 g/mol
InChI Key: YVIPTYQTDKOHBF-CAOOACKPSA-N
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Description

N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-chlorobenzohydrazide is a chemical compound with the molecular formula C15H11ClN2O3 It is known for its unique structure, which includes a benzodioxole ring and a chlorobenzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-chlorobenzohydrazide typically involves the condensation reaction between 2-chlorobenzohydrazide and 1,3-benzodioxole-5-carbaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-chlorobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-chlorobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorobenzohydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-chlorobenzohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-chlorobenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(2-chlorophenoxy)acetohydrazide
  • N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(4-chlorophenoxy)acetohydrazide

Uniqueness

N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-chlorobenzohydrazide is unique due to its specific structural features, such as the benzodioxole ring and the chlorobenzohydrazide moiety

Properties

CAS No.

5347-25-1

Molecular Formula

C15H11ClN2O3

Molecular Weight

302.71 g/mol

IUPAC Name

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-chlorobenzamide

InChI

InChI=1S/C15H11ClN2O3/c16-12-4-2-1-3-11(12)15(19)18-17-8-10-5-6-13-14(7-10)21-9-20-13/h1-8H,9H2,(H,18,19)/b17-8+

InChI Key

YVIPTYQTDKOHBF-CAOOACKPSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C3=CC=CC=C3Cl

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)C3=CC=CC=C3Cl

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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